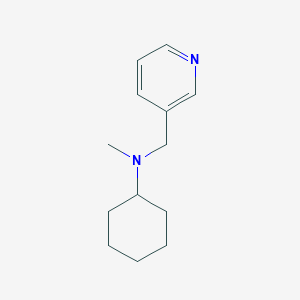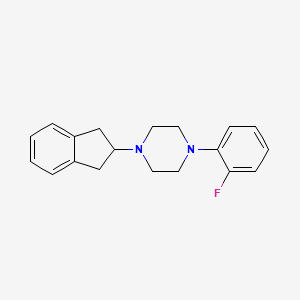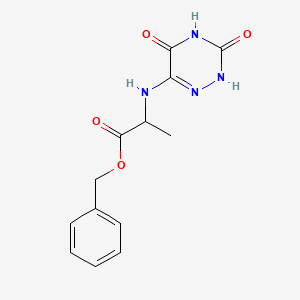![molecular formula C16H24ClNO6 B5022824 N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5022824.png)
N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate, commonly known as Dexmedetomidine, is a potent and highly selective alpha-2 adrenergic agonist. It is widely used in clinical settings as a sedative, analgesic, and anesthetic agent. Dexmedetomidine has gained popularity due to its ability to provide sedation without respiratory depression, making it a safer alternative to traditional sedatives. In
科学的研究の応用
Dexmedetomidine has been extensively studied for its sedative and analgesic properties. It has been shown to be effective in reducing pain and anxiety in patients undergoing surgery, as well as in critically ill patients in the intensive care unit. Dexmedetomidine has also been studied for its potential neuroprotective effects, particularly in the treatment of traumatic brain injury and stroke.
作用機序
Dexmedetomidine works by binding to and activating alpha-2 adrenergic receptors in the brain and spinal cord. This results in a decrease in sympathetic nervous system activity, leading to sedation, analgesia, and anxiolysis. Dexmedetomidine also has an effect on the parasympathetic nervous system, leading to bradycardia and hypotension.
Biochemical and Physiological Effects:
Dexmedetomidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce levels of inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its neuroprotective effects. Dexmedetomidine has also been shown to increase levels of the neurotransmitter GABA, which is responsible for its sedative and anxiolytic effects.
実験室実験の利点と制限
Dexmedetomidine has a number of advantages for use in laboratory experiments. It has a well-established synthesis method and is readily available. It is also highly selective for alpha-2 adrenergic receptors, making it a useful tool for studying the effects of alpha-2 agonists. However, Dexmedetomidine can be expensive, and its effects can be difficult to quantify due to its complex mechanism of action.
将来の方向性
There are a number of potential future directions for research on Dexmedetomidine. One area of interest is its potential use in the treatment of chronic pain, particularly neuropathic pain. Dexmedetomidine has also been studied for its potential use in the treatment of opioid withdrawal syndrome. Additionally, there is ongoing research into the neuroprotective effects of Dexmedetomidine in the treatment of traumatic brain injury and stroke. Further research is needed to fully understand the potential benefits and limitations of Dexmedetomidine in these areas.
合成法
Dexmedetomidine is synthesized by reacting 4-(2-chlorophenoxy)-N,N-dimethyl-2-butanamine with 2-bromoethanol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with oxalic acid to form the oxalate salt of Dexmedetomidine. This synthesis method has been well-established and is widely used in the pharmaceutical industry.
特性
IUPAC Name |
N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.C2H2O4/c1-14(2,3)16-8-9-17-10-11-18-13-7-5-4-6-12(13)15;3-1(4)2(5)6/h4-7,16H,8-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCXIVQCUIKTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOCCOC1=CC=CC=C1Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{3-bromo-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022747.png)

![N-[2-(4-ethylphenoxy)ethyl]-2-furamide](/img/structure/B5022758.png)
![N-(2-ethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5022768.png)
![ethyl 3-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5022775.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5022794.png)
![2,2'-[(3-bromo-4-fluorobenzyl)imino]diethanol](/img/structure/B5022812.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B5022813.png)
![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-ethylpiperazine](/img/structure/B5022816.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-oxo-4-phenylbutanamide](/img/structure/B5022837.png)
